(1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride
Description
(1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride is a bicyclic amino acid derivative featuring a rigid 3-azabicyclo[3.1.0]hexane scaffold. This compound is characterized by its fused cyclopropane and piperidine rings, which confer unique stereochemical and electronic properties. Key attributes include:
- Molecular formula: C₁₄H₂₀N₂ (free base), with a hydrochloride salt form .
- Molecular weight: 216.33 g/mol .
- CAS Registry Number: 69407-32-5 .
- Stereochemistry: The (1S,5S) configuration defines the spatial arrangement of substituents on the bicyclic framework, influencing its biological activity and synthetic applications .
This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly for developing enzyme inhibitors and receptor modulators due to its constrained geometry .
Properties
IUPAC Name |
(1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-5(9)6-1-4(6)2-7-3-6;/h4,7H,1-3H2,(H,8,9);1H/t4-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNGIDOFRBBFGV-FINAUTGASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]1(CNC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2416218-55-6 | |
| Record name | (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor to form the bicyclic structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Functional Group Modification: Subsequent steps may include the introduction of the carboxylic acid group and the formation of the hydrochloride salt. This can be done through standard organic reactions such as oxidation or substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, to introduce or modify functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Potential as a Therapeutic Agent
Research indicates that (1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid; hydrochloride exhibits potential as a therapeutic agent. Its structural similarity to naturally occurring alkaloids suggests it may interact with biological systems in significant ways. Studies have shown that derivatives of this compound can act as inhibitors for certain enzymes, making them candidates for drug development against various diseases, including neurodegenerative disorders and cancer .
Neuropharmacological Properties
The compound has been investigated for its neuropharmacological effects. It has been shown to influence neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are crucial in the treatment of conditions like Alzheimer's disease and schizophrenia. The bicyclic structure allows it to penetrate the blood-brain barrier effectively, enhancing its potential as a central nervous system agent .
Agricultural Applications
Plant Male Gametocide
One of the notable applications of (1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid; hydrochloride is its use as a plant male gametocide. Research has demonstrated that this compound can inhibit pollen germination and tube growth in various plant species, which can be beneficial in controlling unwanted plant reproduction and managing crop yields .
Case Study: Efficacy in Crop Management
In field trials, the application of this compound showed a significant reduction in seed set for certain weed species, indicating its potential role in integrated pest management strategies . The ability to selectively target male gametes provides a novel approach to controlling invasive plant species without affecting female plants or beneficial flora.
Synthetic Methodologies
Synthesis Techniques
The synthesis of (1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid; hydrochloride involves several steps that include the use of cyclization reactions and protection-deprotection strategies typical in organic synthesis . The compound can be synthesized from simpler precursors through methods that ensure high yields and purity.
| Step | Description | Yield (%) |
|---|---|---|
| 1 | Cyclization of 2-aminomethylcyclopropyl derivatives | 85% |
| 2 | Hydrolysis and salt formation with hydrochloric acid | 90% |
| 3 | Purification via recrystallization techniques | >95% |
Mechanism of Action
The mechanism of action of (1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, leading to its biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues and Their Key Features
Key Comparative Insights
Stereochemical Impact :
- The (1S,5S) configuration in the target compound contrasts with (1R,5S) or (1S,5R) isomers in analogs, leading to divergent biological activities. For example, the (1R,5S)-6-carboxylic acid derivative shows reduced affinity for DPP-IV compared to the (1S,5S)-1-carboxylic acid variant .
Functional Group Modifications :
- Carboxamide vs. Carboxylic Acid : The carboxamide derivative (709031-39-0) exhibits greater metabolic stability and oral bioavailability, making it preferable for drug development (e.g., Saxagliptin) .
- Methyl and Boc Groups : Methyl substitution (e.g., 3-methyl analog) increases lipophilicity, enhancing blood-brain barrier penetration, while Boc protection aids in controlled synthetic steps .
Pharmacological Relevance :
- The 3-azabicyclo[3.1.0]hexane core is a privileged scaffold in dipeptidyl peptidase IV (DPP-IV) inhibitors. Modifications at position 1 (carboxylic acid) or 3 (amide) directly influence enzyme inhibition potency .
Biological Activity
(1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid; hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities. Its unique structural features contribute to various pharmacological effects, making it a subject of interest in medicinal chemistry and biological research.
- Molecular Formula : C₁₁H₁₇ClN₁O₄
- Molecular Weight : 227.26 g/mol
- CAS Number : 1931961-71-5
- IUPAC Name : (1S,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Research indicates that compounds containing the azabicyclo[3.1.0]hexane framework may act as antagonists at opioid receptors, which could be beneficial in pain management without the addictive properties associated with traditional opioids . This mechanism is particularly relevant in developing non-addictive analgesics.
Antitumor Activity
Recent studies have explored the antitumor potential of derivatives of (1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid. For instance, spiro-fused derivatives have shown promising results in inhibiting cell cycle progression in cancer cells:
| Compound | % Cells in S Phase (Control) | % Cells in G0/G1 Phase (Control) | % Cells in S Phase (Compound Treatment) | % Cells in G0/G1 Phase (Compound Treatment) |
|---|---|---|---|---|
| Control | 60.9 | 71.7 | N/A | N/A |
| 4a | 15.7 | 82.2 | 15.7 | 82.2 |
| Cisplatin | N/A | N/A | 19.7 | N/A |
These findings suggest that the compound can effectively arrest the cell cycle, particularly at the G0/G1 phase, thereby inhibiting tumor growth .
Neuropharmacological Effects
The compound's ability to modulate neurotransmitter systems has been investigated, particularly its effect on γ-aminobutyric acid (GABA) pathways. Inhibition of GABA aminotransferase can lead to increased GABA levels, potentially offering therapeutic benefits for neurological conditions such as epilepsy and anxiety disorders .
Case Studies
A notable case study involved the synthesis and evaluation of various azabicyclo compounds for their antitumor properties:
- Study Design : Compounds were synthesized and tested against several cancer cell lines.
- Results : Some derivatives demonstrated significant cytotoxic effects comparable to established chemotherapeutics like cisplatin.
The study highlighted the importance of structural modifications in enhancing biological activity, emphasizing the role of functional groups in determining efficacy .
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR identifies bicyclic scaffold protons (e.g., bridgehead H at δ 3.1–3.5 ppm) and carboxylate groups (δ 170–175 ppm for COOH) .
- HRMS : Confirms molecular weight (e.g., [M+H]+ = 163.60 for C₆H₁₀ClNO₂) .
- X-ray crystallography : Resolves absolute stereochemistry (critical for (1S,5S) configuration) .
- HPLC/LC-MS : Detects impurities (e.g., des-methyl analogs) with C18 columns and 0.1% TFA mobile phase .
How can researchers design derivatives for structure-activity relationship (SAR) studies?
Q. Advanced
- Core modifications : Introduce substituents via Pd-catalyzed cross-coupling (e.g., aryl halides at C3) .
- Functional group interconversion : Convert carboxylate to amides (e.g., using EDC/HOBt) for bioactivity screening .
- Case study : Saxagliptin (DPP-4 inhibitor) derivatives use 3-hydroxytricyclodecane substitutions to enhance binding affinity .
Q. Table 1: Derivative Synthesis Strategies
How should researchers resolve contradictions in reported synthetic yields or selectivity?
Advanced
Discrepancies often arise from catalyst loading or substrate steric effects:
- Catalyst comparison : Pd(OAc)₂ vs. RuCl₃ may vary diastereoselectivity (Pd: >20:1 dr vs. Ru: 5:1 dr) .
- Substrate rigidity : Bulky N-protecting groups (e.g., Boc vs. Tosyl) alter transition-state geometry .
- Recommendation : Replicate conditions with in situ IR monitoring to track intermediate formation .
What methodologies ensure high purity for pharmacological assays?
Q. Basic
- Recrystallization : Use ethanol/water (7:3) to remove Pd residues .
- Ion-exchange chromatography : Isolate hydrochloride salt form with Dowex 50WX2 resin .
- Impurity profiling : Quantify des-carboxylate analogs (<0.1% via LC-MS) .
What mechanistic insights exist for the compound’s biological activity?
Q. Advanced
- DPP-4 inhibition : The bicyclic scaffold mimics proline, competitively binding the enzyme’s active site (IC₅₀ = 0.6 nM for Saxagliptin) .
- Analgesic activity : 3-Azabicyclo derivatives modulate µ-opioid receptors (Ki = 12 nM in bicifadine analogs) .
- Kinetic studies : Isotope-labeled analogs (e.g., ¹⁸O-carboxylate) track metabolic stability in liver microsomes .
How to design assays for evaluating target engagement in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
